



HPLC-UV method for Methapyrilene Hydrochloride quantification

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Compound of Interest		
Compound Name:	Methapyrilene Hydrochloride	
Cat. No.:	B1676371	Get Quote

An Application Note and Protocol for the Quantification of **Methapyrilene Hydrochloride** using a Stability-Indicating HPLC-UV Method

Application Note

Introduction

Methapyrilene Hydrochloride is an antihistamine of the H1-receptor antagonist class.[1] Its quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and reliable technique for the analysis of Methapyrilene Hydrochloride.[2][3] This application note outlines a validated HPLC-UV method for the precise and accurate quantification of Methapyrilene Hydrochloride.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Methapyrilene Hydrochloride** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic solvent mixture. The analyte is detected and quantified by a UV-Vis detector at its maximum absorption wavelength.

Instrumentation and Materials



- HPLC system with a pump, autosampler, column oven, and UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Methapyrilene Hydrochloride reference standard
- HPLC grade acetonitrile, methanol, and water
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)

Experimental Protocols

- 1. Preparation of Solutions
- Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.
- Standard Stock Solution (100 μg/mL): Accurately weigh about 10 mg of **Methapyrilene Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 μg/mL.



2. Sample Preparation

- Pharmaceutical Formulations (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Methapyrilene Hydrochloride to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
- Biological Matrices (e.g., Plasma): Sample preparation for biological matrices may require a
 more extensive cleanup procedure such as protein precipitation followed by solid-phase
 extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

3. Chromatographic Conditions

The following chromatographic conditions are recommended:

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 μm
Mobile Phase	20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 238 nm[1]
Run Time	Approximately 10 minutes

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:



- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

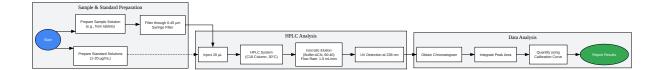
Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0
Theoretical Plates (N)	N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

Table 2: Method Validation Summary (Illustrative Data)



Parameter	Result
Linearity (r²)	> 0.999
Range	1 - 20 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD%)	< 2.0%
LOD	0.1 μg/mL
LOQ	0.3 μg/mL
Retention Time (min)	~ 5.5 min

Mandatory Visualization



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Caption: Workflow for the HPLC-UV quantification of **Methapyrilene Hydrochloride**.

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References

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